molecular formula C15H15FN2O3 B1355922 N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide CAS No. 953896-36-1

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide

Cat. No.: B1355922
CAS No.: 953896-36-1
M. Wt: 290.29 g/mol
InChI Key: OTBCZFWQBCSQLJ-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an amino group, a methoxy group, and a fluorophenoxy group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxyaniline and 3-fluorophenol.

    Formation of Intermediate: The first step involves the reaction of 5-amino-2-methoxyaniline with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 3-fluorophenol under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and fluorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-methoxyphenyl)-2-(4-fluorophenoxy)acetamide
  • N-(5-amino-2-methoxyphenyl)-2-(3-chlorophenoxy)acetamide
  • N-(5-amino-2-methoxyphenyl)-2-(3-bromophenoxy)acetamide

Uniqueness

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-20-14-6-5-11(17)8-13(14)18-15(19)9-21-12-4-2-3-10(16)7-12/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBCZFWQBCSQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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